molecular formula C16H13ClN4O4 B11101321 5-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}aniline

5-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}aniline

Cat. No.: B11101321
M. Wt: 360.75 g/mol
InChI Key: WIHLPEHPEBVLAM-UHFFFAOYSA-N
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Description

5-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}aniline is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}aniline typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common approach is to start with 5-chloro-2-nitroaniline, which undergoes a series of reactions to introduce the oxadiazole and phenyl groups. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can introduce additional oxygen-containing functional groups .

Scientific Research Applications

5-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}aniline lies in its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H13ClN4O4

Molecular Weight

360.75 g/mol

IUPAC Name

5-chloro-2-nitro-N-[2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]aniline

InChI

InChI=1S/C16H13ClN4O4/c17-12-6-7-14(21(22)23)13(10-12)18-8-9-24-16-15(19-25-20-16)11-4-2-1-3-5-11/h1-7,10,18H,8-9H2

InChI Key

WIHLPEHPEBVLAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2OCCNC3=C(C=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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